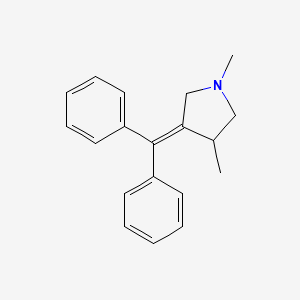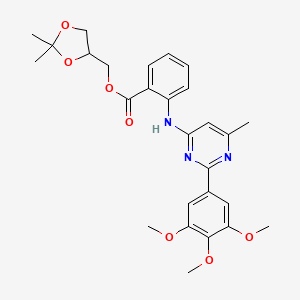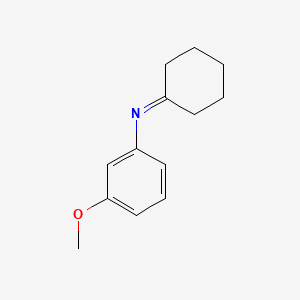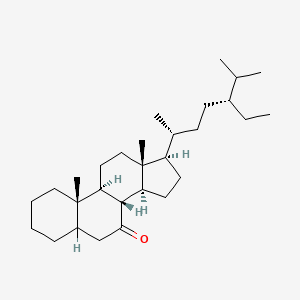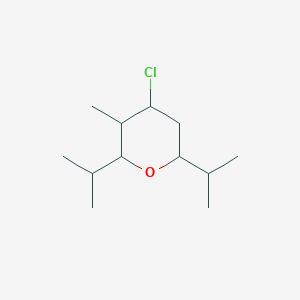
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and two isopropyl groups attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane typically involves the chlorination of a precursor compound followed by the introduction of the methyl and isopropyl groups. Common synthetic routes include:
Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted oxane derivatives.
科学的研究の応用
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane: shares similarities with other chloro-substituted oxane derivatives.
This compound: can be compared to compounds like 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydropyran and 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydrofuran.
Uniqueness
The presence of both chloro and isopropyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds
特性
CAS番号 |
53045-56-0 |
|---|---|
分子式 |
C12H23ClO |
分子量 |
218.76 g/mol |
IUPAC名 |
4-chloro-3-methyl-2,6-di(propan-2-yl)oxane |
InChI |
InChI=1S/C12H23ClO/c1-7(2)11-6-10(13)9(5)12(14-11)8(3)4/h7-12H,6H2,1-5H3 |
InChIキー |
LFIMXBWXHXYQCY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(OC1C(C)C)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


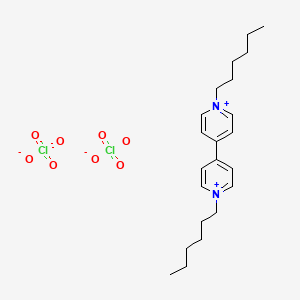
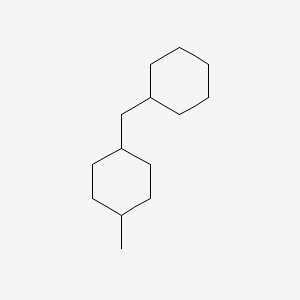

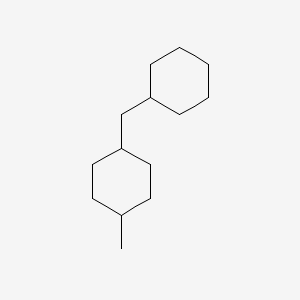
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

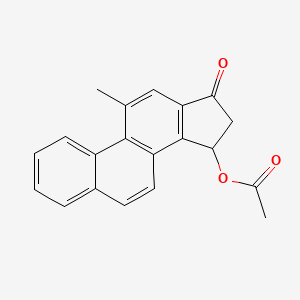
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
